molecular formula C9H5F13O2 B14476527 Methyl 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanoate CAS No. 70887-85-3

Methyl 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanoate

Cat. No.: B14476527
CAS No.: 70887-85-3
M. Wt: 392.11 g/mol
InChI Key: GMIBYTAVMJANDO-UHFFFAOYSA-N
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Description

Methyl 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanoate is a fluorinated ester compound. It is characterized by the presence of multiple fluorine atoms, which impart unique properties such as high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanoate typically involves the esterification of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanoic acid with methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in stainless steel reactors equipped with reflux condensers. The use of continuous flow reactors can enhance the efficiency and yield of the esterification process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions are less common due to the stability of the fluorinated ester. under specific conditions, reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, alcohols, basic or acidic catalysts.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other esters.

Scientific Research Applications

Methyl 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: Employed in studies involving fluorinated biomolecules and their interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique properties.

    Industry: Utilized in the production of specialty coatings, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of Methyl 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanoate is primarily based on its fluorinated structure. The presence of multiple fluorine atoms enhances its lipophilicity and chemical stability. This allows it to interact with various molecular targets, including enzymes and receptors, through hydrophobic interactions and hydrogen bonding. The compound can modulate the activity of these targets, leading to its observed effects in biological systems.

Comparison with Similar Compounds

  • 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
  • 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate
  • 1-Methyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)imidazolium hexafluorophosphate

Comparison: Methyl 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanoate is unique due to its ester functional group, which imparts different reactivity and solubility properties compared to similar compounds like 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate and 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate. The imidazolium derivative, on the other hand, is an ionic liquid with distinct physical and chemical properties, making it suitable for different applications.

Properties

CAS No.

70887-85-3

Molecular Formula

C9H5F13O2

Molecular Weight

392.11 g/mol

IUPAC Name

methyl 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanoate

InChI

InChI=1S/C9H5F13O2/c1-24-3(23)2-4(10,11)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h2H2,1H3

InChI Key

GMIBYTAVMJANDO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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